![molecular formula C22H20N6O3 B2670178 N-(3-acetamidophenyl)-2-[1-(2-methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide CAS No. 895011-00-4](/img/structure/B2670178.png)
N-(3-acetamidophenyl)-2-[1-(2-methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide
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Description
N-(3-acetamidophenyl)-2-[1-(2-methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide is a useful research compound. Its molecular formula is C22H20N6O3 and its molecular weight is 416.441. The purity is usually 95%.
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Scientific Research Applications
Anticancer Activity
Compounds structurally related to N-(3-acetamidophenyl)-2-[1-(2-methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide have been synthesized with the aim of discovering new anticancer agents. One such study explored the design, synthesis, and in vitro cytotoxic activity of certain acetamide derivatives. These compounds were tested across 60 cancer cell lines, where one compound exhibited significant growth inhibition against eight cancer cell lines, demonstrating potential as anticancer agents (Al-Sanea et al., 2020).
Antioxidant Activity
The antioxidant properties of pyrazole-acetamide derivatives have been examined, focusing on their hydrogen bonding's effect on self-assembly processes. Two synthesized compounds demonstrated significant in vitro antioxidant activities through various assays, suggesting potential therapeutic applications for managing oxidative stress-related conditions (Chkirate et al., 2019).
Antitumor Evaluation
A series of new pyrazolo[3,4-d]pyrimidine derivatives were synthesized and evaluated for their antitumor activity against the human breast adenocarcinoma cell line MCF7. Among these, a compound showed promising activity, indicating its potential as a lead compound for further antitumor drug development (El-Morsy et al., 2017).
Synthesis and Characterization
Research into the synthesis and characterization of novel isoxazolines and isoxazoles derived from pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives has been conducted. These compounds offer a foundation for further investigation into their biological activities and potential applications in drug discovery (Rahmouni et al., 2014).
properties
IUPAC Name |
N-(3-acetamidophenyl)-2-[1-(2-methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N6O3/c1-14-6-3-4-9-19(14)28-21-18(11-24-28)22(31)27(13-23-21)12-20(30)26-17-8-5-7-16(10-17)25-15(2)29/h3-11,13H,12H2,1-2H3,(H,25,29)(H,26,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMAMNKYYEMKOHX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C3=C(C=N2)C(=O)N(C=N3)CC(=O)NC4=CC=CC(=C4)NC(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-acetamidophenyl)-2-[1-(2-methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide |
Disclaimer and Information on In-Vitro Research Products
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